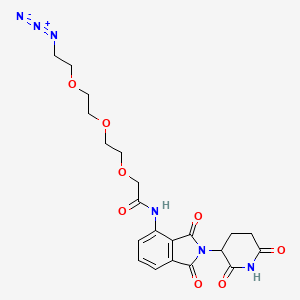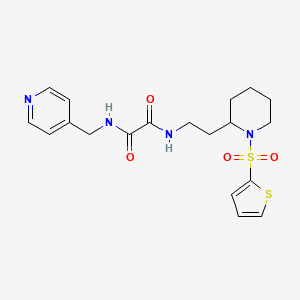
Pomalidomide-PEG3-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-PEG3-azide is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and a 3-unit PEG linker used in PROTAC technology . It’s used for click chemistry with the target ligand through the PEGylated crosslinker with pendant azide .
Synthesis Analysis
This compound enables the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant azide for click chemistry with a target ligand .
Molecular Structure Analysis
The empirical formula of this compound is C21H24N6O8 . Its molecular weight is 488.45 . The SMILES string representation is O=C(C(CC1)N(C2=O)C(C3=C2C=CC=C3NC(COCCOCCOCCN=[N+]=[N-])=O)=O)NC1=O .
Chemical Reactions Analysis
This compound is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Scientific Research Applications
1. Drug Delivery and Targeted Therapy
Pomalidomide-PEG3-azide is utilized in the field of targeted drug delivery due to the conjugation abilities of PEG (polyethylene glycol) derivatives. These derivatives are increasingly employed in conjugation chemistry and targeted drug delivery systems. The incorporation of azido-functionalized PEG derivatives into nanoparticle-forming polymeric systems is essential for effective drug delivery. The synthesis of 1,2,3-triazole adducts from PEG azides allows for straightforward NMR-based quantitative end-group analysis, enhancing the accuracy of drug delivery systems (Semple et al., 2016).
2. Immune System Modulation
Pomalidomide, part of this compound, is known for its immunomodulatory properties. It is observed to have a significant impact on the immune system, particularly in the treatment of hematological malignancies like multiple myeloma. Pomalidomide exerts its effects by affecting both cellular and humoral limbs of the immune system, showcasing anti-angiogenic properties and influencing signal transduction, which partly explains its selective efficacy in subsets of hematological conditions (Kotla et al., 2009).
3. Impact on Tumor Microenvironment
In the context of CNS lymphoma, Pomalidomide shows promising results. It demonstrates significant therapeutic activity with major impacts on the tumor microenvironment. Notably, it increases the presence of macrophages and natural killer cells while decreasing M2-polarized tumor-associated macrophages and increasing M1-polarized macrophages. This indicates a strong influence on the tumor's immune environment, potentially making it a valuable agent in cancer therapy (Li et al., 2013).
4. Modification of Biological Macromolecules
This compound's components are used in the modification of biological macromolecules, such as proteins, to prevent immune recognition. This is critical in developing stealth biomedical applications, such as drug delivery systems where avoiding the immune system can enhance therapeutic efficiency. The introduction of PEG or alternative polymers like POx (poly(2-oxazoline)) to proteinaceous nanoparticles can provide a 'stealth' coating, minimizing immune interactions and improving pharmacokinetics (Bludau et al., 2017).
Mechanism of Action
Target of Action
Pomalidomide-PEG3-azide is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand . The primary target of this compound is Cereblon (CRBN), a protein that plays a crucial role in the ubiquitin-proteasome system .
Mode of Action
This compound interacts with its target, Cereblon, by recruiting it for targeted protein degradation . This is achieved through the formation of a ternary complex between the target, E3 ligase, and this compound . The formation of this complex can be affected by slight alterations in ligands and crosslinkers .
Biochemical Pathways
The interaction of this compound with Cereblon leads to the degradation of target proteins . This process exploits the intracellular ubiquitin-proteasome system, affecting the associated biochemical pathways . The downstream effects of this process include changes in cellular processes regulated by the degraded proteins .
Result of Action
The primary result of this compound’s action is the targeted degradation of proteins . This leads to molecular and cellular effects based on the functions of the degraded proteins . The specific effects would depend on the particular proteins targeted by this compound.
Safety and Hazards
Future Directions
Pomalidomide-PEG3-azide is a promising tool in the field of targeted protein degradation and PROTAC technology . It’s anticipated that the development of new therapies using this compound will have a significant impact on the overall clinical outcome of advanced stage relapsed and refractory patients .
Relevant Papers
This compound is a new and potent IMiD molecule. Recent clinical studies have demonstrated its activity in relapsed or refractory myeloma, particularly in lenalidomide and bortezomib-refractory patients . The addition of pomalidomide to the anti-myeloma armamentarium is widely anticipated to have a significant impact on the overall clinical outcome of advanced stage relapsed and refractory MM patients .
properties
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O8/c22-26-23-6-7-33-8-9-34-10-11-35-12-17(29)24-14-3-1-2-13-18(14)21(32)27(20(13)31)15-4-5-16(28)25-19(15)30/h1-3,15H,4-12H2,(H,24,29)(H,25,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTLUBRCOXPZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzo[1,3]dioxol-5-yl-2-[4-(2-fluoro-phenyl)-piperazin-1-yl]-acetamide](/img/structure/B2596586.png)


![{6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2596590.png)
![2-(3-isopropylureido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2596591.png)



![N-(1-hydroxy-2-methylpropan-2-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2596601.png)
![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596602.png)
![1-(1-Benzothiophen-3-yl)-2-[(9-methylpurin-6-yl)amino]ethanol](/img/structure/B2596603.png)
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2596604.png)
![ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2596605.png)
